

Parylene D polymerization mechanism and kinetics

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An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Parylene D

For researchers, scientists, and drug development professionals, understanding the intricacies of polymer coating technologies is paramount for advancing material science and medical device innovation. **Parylene D**, a chlorinated variant of the poly(p-xylylene) family, offers enhanced thermal stability and is a crucial material for applications demanding high performance. This guide provides a detailed exploration of the polymerization mechanism and kinetics of **Parylene D**, complete with experimental protocols and quantitative data.

Introduction to Parylene D

Parylene is the trade name for a series of polymers deposited through a unique chemical vapor deposition (CVD) process.[1] The foundational member of this family is Parylene N, an unsubstituted, highly crystalline polymer.[2][3] **Parylene D** is derived from the same precursor as Parylene N but is modified by the substitution of two aromatic hydrogen atoms with chlorine atoms.[3] This structural difference imparts **Parylene D** with greater thermal endurance compared to its counterparts, Parylene C and N.[3][4][5] While Parylene C is more commonly used due to its excellent combination of barrier and electrical properties, **Parylene D**'s ability to withstand higher operating temperatures makes it suitable for more demanding environments. [3][5]

The Gorham Process: Polymerization Mechanism

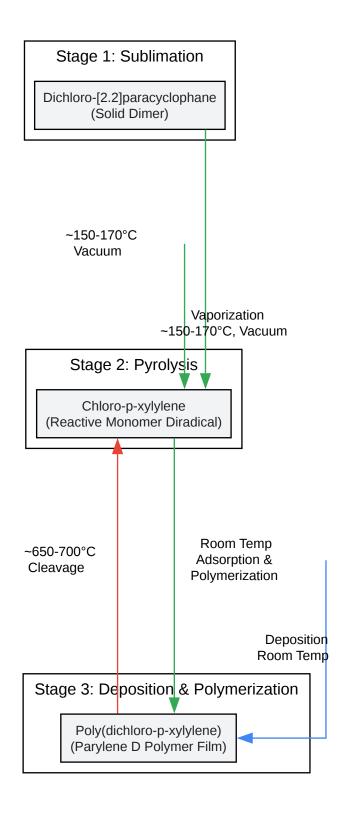






The deposition of **Parylene D** follows the Gorham process, a solvent-free, vapor deposition polymerization method developed by William F. Gorham at Union Carbide.[6][7] This process ensures the formation of a highly conformal, pinhole-free polymer film.[1][4][6][7][8][9] The mechanism can be systematically broken down into three critical stages, which occur under vacuum conditions.[2][4]





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Parylene D Polymerization Mechanism Overview



Stage 1: Sublimation of the Dimer The process begins with the solid precursor, a high-purity crystalline dimer named dichloro-[2.2]paracyclophane.[3][4] This powdered material is placed in a vaporizer and heated to approximately 150-170°C under a partial vacuum.[1][8] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state without passing through a liquid phase.[1][10]

Stage 2: Pyrolysis into Monomers The gaseous dimer is then transported into a pyrolysis furnace. Here, it is subjected to a much higher temperature, typically between 650°C and 700°C.[4][8] This intense heat causes the dimer to cleave at the two methylene-methylene bonds, yielding two highly reactive, stable monomeric diradicals of chloro-p-xylylene.[1][3][8] [10] This step is a quantitative cleavage, ensuring a high yield of the reactive monomer.[3]

Stage 3: Deposition and Polymerization The gaseous monomer enters the deposition chamber, which is held at ambient room temperature.[3][4][8] Upon contact with any surface within the chamber, the reactive monomers spontaneously adsorb and polymerize.[3] This polymerization is a free-radical, chain-growth process that forms long, linear polymer chains of poly(dichloro-p-xylylene), the final **Parylene D** film.[2][8] Because the deposition occurs from a vapor phase at low pressure (around 0.1 torr), the monomer molecules impinge on all exposed surfaces uniformly, resulting in a truly conformal and pinhole-free coating.[3]

Kinetics of Parylene D Polymerization

The kinetics of the **Parylene D** deposition process are distinct from other Parylene variants, primarily due to the presence of the two chlorine atoms on the benzene ring.

Deposition Rate and Sticking Coefficient **Parylene D** exhibits a faster deposition rate than both Parylene N and Parylene C.[8][11] This is attributed to a very high "sticking coefficient," which is the ratio of monomers that adhere to a surface to the total number of monomers that impact it.[8][12] A high sticking coefficient means the monomer has a high probability of staying and polymerizing where it first makes contact.[13]

While this leads to a faster coating process, it can also present challenges in achieving coating uniformity, especially on complex geometries with tall components. The monomer's tendency to "stick where it lands" can lead to a "shadowing" effect, where areas not in the direct line-of-sight of the monomer flow receive a thinner coating.[13]



Factors Influencing Deposition Kinetics

- Substrate Temperature: The polymerization of Parylene occurs on cool surfaces.[9] The deposition rate is inversely proportional to the substrate temperature; as the surface temperature increases, the rate of deposition decreases.[14]
- Monomer Pressure: The concentration of the monomer in the deposition chamber directly influences the polymerization rate. A higher partial pressure of the monomer leads to an increased deposition rate. [12][14]
- Dimer Mass and Feed Rate: The total mass of the initial dimer is the primary factor determining the final thickness of the polymer film.[15] The rate at which the dimer is sublimated and fed into the pyrolysis furnace controls the monomer concentration and, consequently, the deposition rate.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for **Parylene D** in comparison to other common Parylene variants.

Table 1: Thermal and Mechanical Properties

Property	Parylene D	Parylene C	Parylene N
Melting Point (°C)	380[16]	290[16]	420[5][16]
Max. Use Temp. (Long Term, in Air)	100-125°C[5][17]	80-100°C[17]	60-80°C
Tensile Strength (MPa)	75[16]	70[16]	45[16]
Elongation to Break (%)	10[16]	200[16]	30[16]
Density (g/cm³)	1.418[16]	1.289[16]	1.110[16]

Table 2: Deposition Characteristics

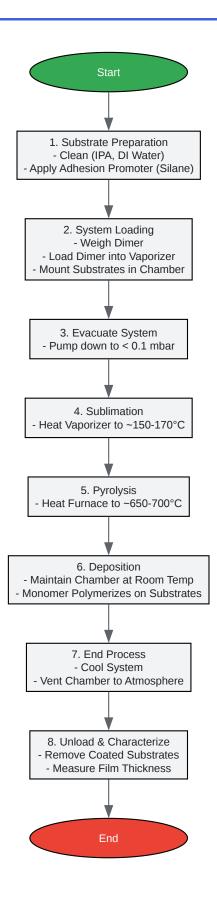


Property	Parylene D	Parylene C	Parylene N
Deposition Rate	Highest[8][11][16]	Moderate[16][18][19]	Lowest[8][16][18]
Sticking Coefficient	Very High[8]	High	Low
Crevice Penetration	Least[16]	Good[16]	Best[4][16]
Coating Uniformity	Good (can be challenging)[8][11]	Good[16]	Best[16]

Experimental Protocols

This section outlines a general methodology for the deposition of $\bf Parylene\ D$ via the Gorham process.





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Experimental Workflow for Parylene D Deposition

Foundational & Exploratory



1. Substrate Preparation

- Cleaning: Thoroughly clean all substrates to ensure optimal adhesion. This can be achieved using a sequence of solvents such as isopropyl alcohol (IPA) and deionized water. Ultrasonic baths can aid in removing particulate contamination.[8]
- Adhesion Promotion: To enhance the bond between the **Parylene D** film and the substrate, apply an adhesion promoter. A-174 (γ-methacryloxypropyltrimethoxysilane) is a commonly used silane adhesion promoter. It can be applied either by vapor phase deposition or by dipping/wiping with a dilute solution.

2. CVD System Setup and Loading

- Dimer Loading: Accurately weigh the required amount of dichloro-[2.2]paracyclophane dimer.
 The mass of the dimer directly correlates with the final film thickness, a relationship that should be calibrated for the specific deposition system being used.[15] Load the weighed dimer into the vaporizer boat.
- Substrate Mounting: Securely mount the prepared substrates onto fixtures within the
 deposition chamber. Ensure proper spacing to avoid shadowing, especially given Parylene
 D's high sticking coefficient.[8][13]

3. Deposition Process Execution

- Evacuation: Seal the deposition chamber and evacuate the system to a base pressure, typically in the range of 0.02 to 0.1 mbar.[9]
- Initiation: Begin the process by heating the vaporizer to the sublimation temperature (~150-170°C) and the pyrolysis furnace to the cleavage temperature (~650-700°C).[8]
- Deposition: The process runs automatically as the sublimed dimer vapor is drawn through the pyrolysis furnace and into the room-temperature deposition chamber where polymerization occurs. Monitor the system pressure and temperatures throughout the run.
- Cold Trap: Ensure a cold trap, typically cooled with liquid nitrogen, is operational between the deposition chamber and the vacuum pump to capture any unreacted monomer, thereby protecting the pump.[9]



- 4. Post-Deposition and Characterization
- System Cooldown: Once all the dimer has been consumed, turn off the heaters and allow the system to cool down.
- Venting: Once cooled, safely vent the chamber back to atmospheric pressure with an inert gas like nitrogen before opening.
- Unloading: Carefully remove the coated substrates from the chamber.
- Characterization: Measure the thickness of the Parylene D film using appropriate techniques such as profilometry, ellipsometry, or cross-sectional microscopy to verify it meets specifications.

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References

- 1. advancedcoating.com [advancedcoating.com]
- 2. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 3. physics.rutgers.edu [physics.rutgers.edu]
- 4. paryleneengineering.com [paryleneengineering.com]
- 5. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 6. Parylene Wikipedia [en.wikipedia.org]
- 7. paryleneengineering.com [paryleneengineering.com]
- 8. vsiparylene.com [vsiparylene.com]
- 9. Polymer coatings. Parylene coating systems Plasma.com [plasma.com]
- 10. Understanding Parylene Deposition | Specialty Coating Systems [scscoatings.com]
- 11. hzo.com [hzo.com]
- 12. vsiparylene.com [vsiparylene.com]



- 13. vsiparylene.com [vsiparylene.com]
- 14. physics.unm.edu [physics.unm.edu]
- 15. Parylene Deposition: Process Parameters, Control & Thickness Conformal Coating UK [conformalcoating.co.uk]
- 16. seas.upenn.edu [seas.upenn.edu]
- 17. A Guide to Parylene Service Temperatures | Specialty Coating Systems [scscoatings.com]
- 18. How Fast Does Parylene Deposit? | Specialty Coating Systems [scscoatings.com]
- 19. smif.pratt.duke.edu [smif.pratt.duke.edu]
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